molecular formula C13H21N3OS B2871634 3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide CAS No. 1797320-56-9

3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide

Cat. No.: B2871634
CAS No.: 1797320-56-9
M. Wt: 267.39
InChI Key: YJENOKHRXCSXCT-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a distinct molecular architecture, combining a tert-butyl-like amide group with a pyrrolidine-thiazole pharmacophore. The thiazole ring is a privileged structure in drug discovery, known for its presence in biologically active molecules and its ability to participate in key hydrogen bonding and dipole-dipole interactions with biological targets . Researchers are particularly interested in this compound and its structural analogs for their potential as selective modulators of neuronal signaling pathways. Compounds containing the N-(thiazol-2-yl) moiety have been identified as potent and selective negative allosteric modators (NAMs) of Cys-loop receptors (CLRs), a major superfamily of pentameric ligand-gated ion channels that are crucial for fast synaptic transmission in the nervous system . These channels are fundamental to regulating neurological function and are implicated in a wide range of therapeutic areas. The specific structural features of this compound—including the 3,3-dimethylbutanamide group and the conformationally constrained pyrrolidine linker—make it a valuable scaffold for exploring structure-activity relationships (SAR) and for the development of novel pharmacological tool compounds. It is intended for use in various in vitro experimental settings, including target validation, high-throughput screening, receptor binding assays, and electrophysiological studies to elucidate the function and modulation of ion channels. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the specific Certificate of Analysis for detailed information on purity, spectroscopic data, and recommended storage conditions.

Properties

IUPAC Name

3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3OS/c1-13(2,3)8-11(17)15-10-4-6-16(9-10)12-14-5-7-18-12/h5,7,10H,4,6,8-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJENOKHRXCSXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1CCN(C1)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide involves several steps. One common synthetic route includes the reaction of 3,3-dimethylbutanoyl chloride with 1-(thiazol-2-yl)pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The thiazole ring in the compound can undergo electrophilic and nucleophilic substitution reactions.

Scientific Research Applications

3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s thiazole ring is known for its biological activities, making it a candidate for drug development and biological studies.

    Medicine: Thiazole derivatives have shown potential as antimicrobial, antifungal, antiviral, and antitumor agents.

    Industry: The compound can be used in the development of biocides, fungicides, dyes, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron density allow it to interact with various biological molecules, potentially inhibiting or activating specific enzymes and receptors . This interaction can lead to the compound’s observed biological activities, such as antimicrobial or antitumor effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of 3,3-Dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide with Related Compounds

Compound Name Key Structural Features Molecular Weight (g/mol) CAS RN Notable Applications/Properties
Target Compound Thiazol-2-yl-pyrrolidinyl butanamide with 3,3-dimethyl substitution Not explicitly provided Not provided Potential ligand for catalysis (inferred)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide with N,O-bidentate directing group; synthesized via acyl chloride reactions Not explicitly provided Not provided Metal-catalyzed C–H functionalization
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide Butanamide with phenylmethyl and dimethyl substituents; chiral center at C2 220.31 49214-88 Chiral ligand in asymmetric synthesis
(2S)-1-Amino-N-{(3S)-1-[2-cyano-4-(1,3-thiazol-2-yl)phenyl]-3-pyrrolidinyl}butanamide Thiazol-2-yl-pyrrolidinyl butanamide with cyano and amino groups Not explicitly provided Not provided Multi-step synthesis; pharmaceutical intermediate

Key Observations:

Backbone Flexibility : The target compound’s butanamide chain offers conformational flexibility, while analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide feature a rigid benzamide core. This impacts binding affinity in catalytic or biological systems .

Chirality : Unlike the target compound (stereochemistry unspecified), (2R)- and (2S)-butanamide derivatives in –5 exhibit defined chiral centers, critical for enantioselective catalysis .

Functional and Application Comparisons

  • Catalytic Applications : The N,O-bidentate directing group in ’s benzamide derivative enables C–H bond activation, a property the target compound may lack due to its thiazole-pyrrolidine coordination geometry .
  • Pharmaceutical Relevance: ’s cyano-thiazole-pyrrolidinyl butanamide is a pharmaceutical intermediate, suggesting the target compound could serve similar roles if functionalized appropriately .
  • Thermodynamic Stability : Pyrrolidine puckering (addressed in ) influences the target compound’s conformational stability. For example, Cremer-Pople parameters could quantify ring distortion, though this data is absent here .

Biological Activity

3,3-Dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide, also known by its CAS number 1797320-56-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13H21N3OS
  • Molecular Weight : 267.3903 g/mol
  • SMILES Notation : O=C(CC(C)(C)C)NC1CCN(C1)c1nccs1

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its effects on neurotransmitter systems and potential therapeutic applications.

Pharmacological Properties

Recent studies indicate that this compound may act as a modulator of neurotransmitter levels, particularly noradrenaline. The structure is similar to known noradrenaline reuptake inhibitors (NRIs), suggesting potential applications in treating conditions like depression and anxiety disorders.

  • Noradrenaline Reuptake Inhibition :
    • A study on related compounds demonstrated that specific substitutions can enhance NRI activity, indicating that this compound might exhibit similar properties .
  • CNS Penetration :
    • In vivo studies have shown that related compounds can significantly increase noradrenaline levels in the central nervous system (CNS), suggesting that this compound may also penetrate the CNS effectively .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications at specific positions on the pyrrolidine and thiazole rings can enhance biological activity. For instance:

  • Pyrrolidine Substituents : Alterations in the nitrogen substituents can affect binding affinity and selectivity towards noradrenaline receptors.
  • Thiazole Modifications : Changes in the thiazole ring structure can influence the overall pharmacokinetic profile of the compound.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

StudyFindings
Identified structural modifications leading to increased NRI activity and CNS penetration.
Demonstrated selective binding to dopamine receptors in related compounds, indicating potential for antipsychotic properties.
Evaluated metabolic stability and receptor affinity in a series of analogs, providing insights into optimizing therapeutic effects.

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